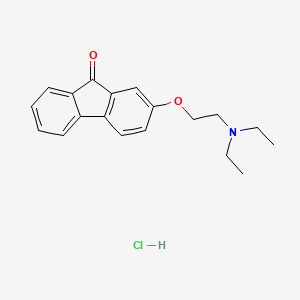

9H-Fluoren-9-one, 2-(2-(diethylamino)ethoxy)-, hydrochloride

Übersicht

Beschreibung

“9H-Fluoren-9-one, 2-(2-(diethylamino)ethoxy)-, hydrochloride” is a useful research chemical compound used in the preparation of bis basic-substituted polycyclic aromatic compounds as antiviral agents . It has a molecular weight of 331.84 and a molecular formula of C19H21NO2·HCl .

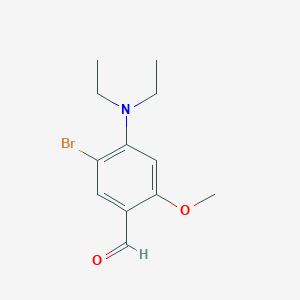

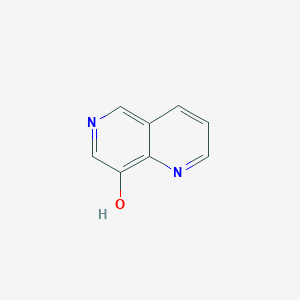

Molecular Structure Analysis

The molecular structure of “this compound” includes a fluorenone core with a diethylaminoethoxy group attached at the 2-position . The InChI key for this compound is XSRCKYYWTLUPAR-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound has a molecular weight of 331.84 and a molecular formula of C19H21NO2·HCl . It is an off-white to pale brown solid .Wissenschaftliche Forschungsanwendungen

Immunomodulation and Cellular Immunity

Tilorone (2,7-bis[2-(diethylamino)ethoxy]fluoren-9-one dihydrochloride) has been shown to elicit thymus-dependent lymphocytes in the spleen, contributing to cell-mediated immunity (CMI) comparable to that observed with lymphocytes exposed to allogeneic leukemia cells. This effect occurs whether Tilorone is administered orally or intraperitoneally. However, its adjuvant effect on CMI was not demonstrable unless glass-adherent spleen cells were removed before in vitro assay, suggesting a moderate direct stimulatory effect upon thymus-dependent lymphocytes potentially counterbalanced by inhibitory effects mediated by stimulated adherent spleen cells (Friedlaender, Mosher, & Mitchell, 1974).

Ocular Tissue Effects

In an investigation into the effects of immunostimulatory drugs like Tilorone on ocular tissues, it was found that chronic treatment with such drugs can induce significant mucopolysaccharidosis (MPS) in the ciliary body, iris, and choroid. Although the functional consequences of drug-induced MPS in ocular tissues are not fully understood, this adverse drug action is an important consideration in the design of new compounds sharing physicochemical features with Tilorone (Lüllmann-Rauch, 1990).

Drug Metabolism Interaction

Tilorone has been found to inhibit cytochrome P-450-dependent drug metabolism in vivo. Studies on rats demonstrated that Tilorone administration resulted in a significant reduction in the metabolic clearance of antipyrine, a marker of cytochrome P450 activity. This effect was observed following both single and multiple doses of Tilorone, indicating a substantial interaction between the drug metabolizing and immune systems in vivo (Svensson, 1986).

Topical Application for Viral Infections

The development of a new topical antiviral 2% Tilorone ointment for the treatment of herpes virus infections demonstrated no significant acute toxicity in rodent models. The ointment did not cause distinctive symptoms of intoxication, indicating its potential safety for topical use in reducing clinical signs of infection and improving skin epithelialization (Vashchenko et al., 2016).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-[2-(diethylamino)ethoxy]fluoren-9-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2.ClH/c1-3-20(4-2)11-12-22-14-9-10-16-15-7-5-6-8-17(15)19(21)18(16)13-14;/h5-10,13H,3-4,11-12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSRCKYYWTLUPAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC2=C(C=C1)C3=CC=CC=C3C2=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50169611 | |

| Record name | 9H-Fluoren-9-one, 2-(2-(diethylamino)ethoxy)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1734-90-3 | |

| Record name | 9H-Fluoren-9-one, 2-(2-(diethylamino)ethoxy)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001734903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC35516 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluoren-9-one, 2-(2-(diethylamino)ethoxy)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

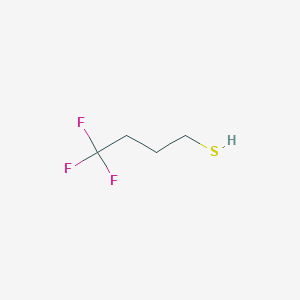

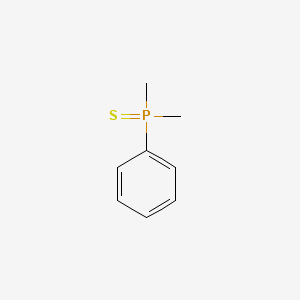

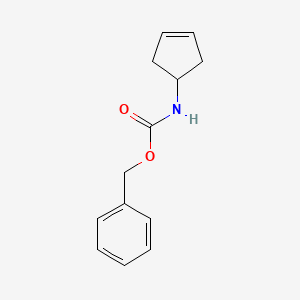

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Tetrazole, 1-[(phenylmethoxy)methyl]-](/img/structure/B3048469.png)